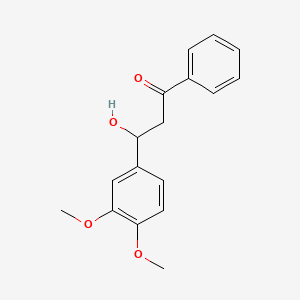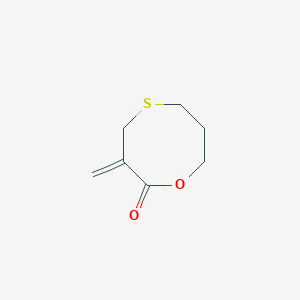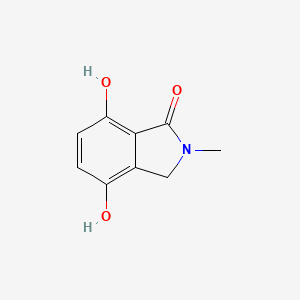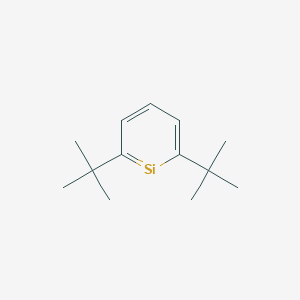![molecular formula C11H10N2S2 B12614187 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-02-8](/img/structure/B12614187.png)
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique structure combining an indole moiety with a thiazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with halogens such as bromine and iodine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the indole or thiazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like bromine or iodine in solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated indole or thiazine derivatives.
科学的研究の応用
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the methylsulfanyl group can form interactions with metal ions or other nucleophilic sites, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole: Similar structure but different ring fusion.
1,2,4-Triazino[5,6-b]indole derivatives: Similar indole moiety but different heterocyclic ring.
Uniqueness
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to its specific ring fusion and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
917986-02-8 |
|---|---|
分子式 |
C11H10N2S2 |
分子量 |
234.3 g/mol |
IUPAC名 |
2-methylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-6-9-10(15-11)7-4-2-3-5-8(7)13-9/h2-5,13H,6H2,1H3 |
InChIキー |
CICSBESDVVILDL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NCC2=C(S1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)


![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)

![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)

